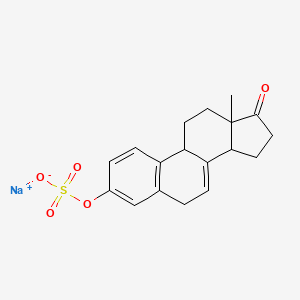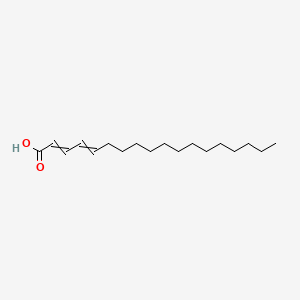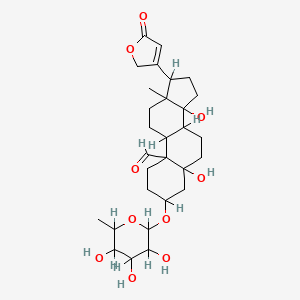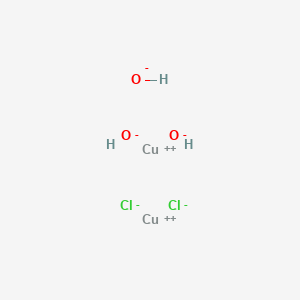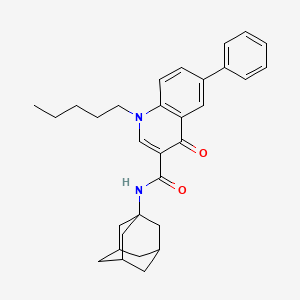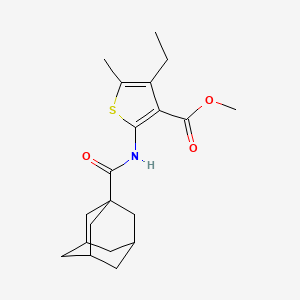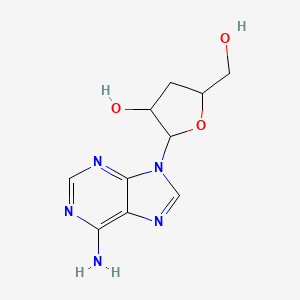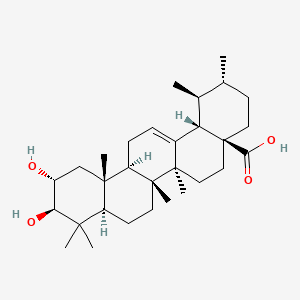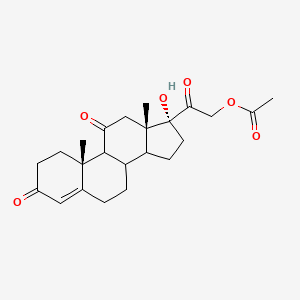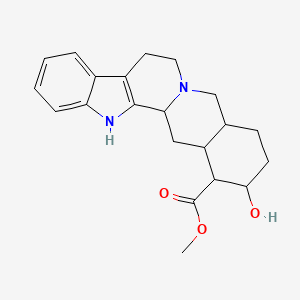![molecular formula C26H42O3 B1669507 (2R,4R,4aR,6S,8aS)-6-(hydroxymethyl)-4-[2-hydroxy-4-(2-methyloctan-2-yl)phenyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol CAS No. 79732-51-7](/img/structure/B1669507.png)
(2R,4R,4aR,6S,8aS)-6-(hydroxymethyl)-4-[2-hydroxy-4-(2-methyloctan-2-yl)phenyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CP55,244 is a synthetic organic compound known for its potent activity as a cannabinoid receptor agonist. It has significant analgesic effects and is widely used in scientific research. The compound is particularly noted for its high affinity for the cannabinoid receptor 1 (CB1), making it more potent than other commonly used full agonists like HU-210 .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
CP55,244 wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung einer Decahydronaphthalen-2-ol-Kernstruktur beinhaltet. Die Stereochemie der Verbindung wird während der Synthese sorgfältig kontrolliert, um die gewünschte biologische Aktivität zu gewährleisten .
Industrielle Produktionsverfahren
Obwohl spezifische industrielle Produktionsverfahren für CP55,244 nicht umfassend dokumentiert sind, beinhaltet die Synthese typischerweise Standardmethoden der organischen Chemie wie katalytische Hydrierung, selektive Hydroxylierung und die Verwendung von Schutzgruppen zur Kontrolle der Reaktivität von funktionellen Gruppen .
Analyse Chemischer Reaktionen
Arten von Reaktionen
CP55,244 durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Hydroxylgruppen in CP55,244 können zu Ketonen oder Carbonsäuren oxidiert werden.
Reduktion: Die Verbindung kann reduziert werden, um verschiedene Stereoisomere zu bilden.
Substitution: Der aromatische Ring in CP55,244 kann elektrophile Substitutionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden verwendet.
Substitution: Elektrophile Substitutionsreaktionen verwenden oft Reagenzien wie Brom oder Chlor in Gegenwart eines Lewis-Säure-Katalysators.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab. So kann die Oxidation der Hydroxylgruppen zur Bildung von Ketonen oder Carbonsäuren führen, während die Reduktion verschiedene Stereoisomere liefern kann .
Wissenschaftliche Forschungsanwendungen
CP55,244 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindung verwendet, um die Struktur-Wirkungs-Beziehungen von Cannabinoiden zu untersuchen.
Biologie: In der Forschung zu Cannabinoid-Rezeptoren und deren Rolle in physiologischen Prozessen eingesetzt.
Medizin: Auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere in der Schmerztherapie und im neurologischen Schutz.
Industrie: Wird bei der Entwicklung neuer Cannabinoid-basierter Arzneimittel eingesetzt
Wirkmechanismus
CP55,244 entfaltet seine Wirkungen in erster Linie durch seine Interaktion mit Cannabinoid-Rezeptoren, insbesondere CB1. Es wirkt als voller Agonist, bindet an den Rezeptor und aktiviert ihn, um eine Reihe physiologischer Wirkungen zu erzeugen. Die Aktivierung von CB1-Rezeptoren führt zur Hemmung der Adenylatcyclase, wodurch die cAMP-Spiegel reduziert und verschiedene Signalwege moduliert werden .
Wirkmechanismus
CP55,244 exerts its effects primarily through its interaction with cannabinoid receptors, particularly CB1. It acts as a full agonist, binding to the receptor and activating it to produce a range of physiological effects. The activation of CB1 receptors leads to the inhibition of adenylate cyclase, reducing the levels of cyclic AMP and modulating various signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- CP42,096
- CP47,497
- CP55,940
Einzigartigkeit
CP55,244 ist einzigartig aufgrund seiner extrem hohen Potenz als CB1-voller Agonist mit einem Ki-Wert von 0,21 nM, wodurch es potenter ist als andere ähnliche Verbindungen wie HU-210 . Diese hohe Potenz macht es zu einem wertvollen Instrument in der Forschung zur Untersuchung der Auswirkungen der Aktivierung von Cannabinoid-Rezeptoren.
Eigenschaften
CAS-Nummer |
79732-51-7 |
|---|---|
Molekularformel |
C26H42O3 |
Molekulargewicht |
402.6 g/mol |
IUPAC-Name |
(2R,4R,4aR,6S,8aS)-6-(hydroxymethyl)-4-[2-hydroxy-4-(2-methyloctan-2-yl)phenyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-2-ol |
InChI |
InChI=1S/C26H42O3/c1-4-5-6-7-12-26(2,3)20-10-11-22(25(29)15-20)24-16-21(28)14-19-9-8-18(17-27)13-23(19)24/h10-11,15,18-19,21,23-24,27-29H,4-9,12-14,16-17H2,1-3H3/t18-,19-,21+,23+,24-/m0/s1 |
InChI-Schlüssel |
ZAELPWSCABXXAB-NWXGMGMZSA-N |
SMILES |
CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CC3C2CC(CC3)CO)O)O |
Isomerische SMILES |
CCCCCCC(C)(C)C1=CC(=C(C=C1)[C@@H]2C[C@@H](C[C@H]3[C@H]2C[C@H](CC3)CO)O)O |
Kanonische SMILES |
CCCCCCC(C)(C)C1=CC(=C(C=C1)C2CC(CC3C2CC(CC3)CO)O)O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
CP 55,244 CP 55244 CP 55244, (2R-(2alpha,4abeta,6alpha,8alpha,8aalpha))-isomer CP 55244, (2S-(2alpha,4abeta-6alpha,8alpha,8aalpha))-isomer CP 97587 CP-55244 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



